4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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Overview
Description
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-3-nitropyridine with ethyl cyanoacetate in the presence of a base can yield the desired compound through subsequent cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt key signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and have shown diverse biological activities.
Uniqueness
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its potential as an anticancer agent set it apart from other similar compounds .
Biological Activity
4-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C8H4ClN3O
- Molecular Weight : 194 Da
- LogP : 1.29
- Polar Surface Area : 66 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
The compound primarily acts as an inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in cytokine signaling pathways. By binding to the ATP-binding site of JAK3, it inhibits its kinase activity, thereby affecting various cellular processes such as T cell proliferation and differentiation induced by interleukins (IL-2, IL-4, IL-7) .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antibacterial properties. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Both pathogens |
Anti-inflammatory Effects
In immune cells, the compound has been shown to inhibit the proliferation and differentiation of T cells by blocking JAK3-mediated signaling pathways. This action can potentially be harnessed in treating autoimmune diseases where T cell activity is dysregulated .
Study on JAK3 Inhibition
A study focusing on the inhibition of JAK3 revealed that treatment with this compound resulted in reduced cytokine production in T cells. The findings suggest that this compound could serve as a therapeutic agent for conditions characterized by excessive T cell activation .
Antimicrobial Screening
In a screening of various pyrrole derivatives for antimicrobial activity, compounds similar to this compound were tested against both gram-positive and gram-negative bacteria. The results indicated promising antibacterial effects comparable to standard antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate stability under physiological conditions. Its solubility and permeability characteristics indicate potential for oral bioavailability; however, further studies are needed to fully characterize its pharmacokinetic behavior in vivo .
Properties
Molecular Formula |
C8H4ClN3O |
---|---|
Molecular Weight |
193.59 g/mol |
IUPAC Name |
4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13) |
InChI Key |
NFTKEYVLKYRSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=C2NC1=O)C#N)Cl |
Origin of Product |
United States |
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